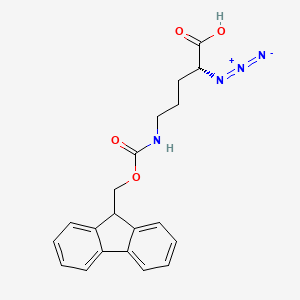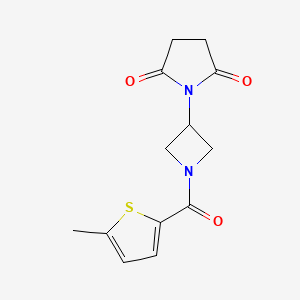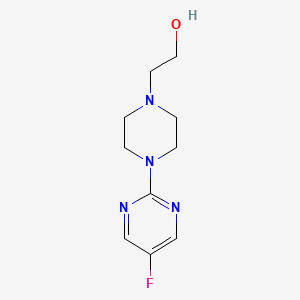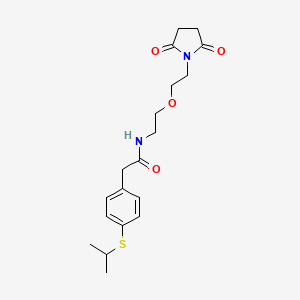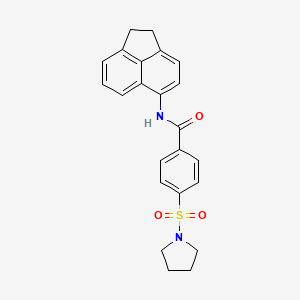
(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane, commonly referred to as DBTFBS, is an organosulfur compound that has been used in a variety of scientific research applications. DBTFBS has a variety of unique characteristics, such as its ability to act as a chelating agent, which makes it a valuable tool for scientists to explore and develop new research applications. In
Scientific Research Applications
Chemiluminescence Applications
One of the intriguing applications of sulfur-substituted compounds relates to their chemiluminescence properties. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which share structural similarities with the queried compound, showcases their thermal stability and unique light-emitting behaviors upon base-induced decomposition. Specifically, these dioxetanes exhibit chemiluminescence, with varying light yields and emission wavelengths depending on their specific substituents, highlighting their potential in applications requiring controlled light emission, such as bioimaging and analytical chemistry (Watanabe et al., 2010).
Novel Sulfanenitrile Compounds
The creation of lambda6-sulfanenitriles with distinct SN triple bonds and their derivatives represents another notable application. These compounds, featuring a unique bonding structure and reactivity, could pave the way for new classes of materials with applications in various domains, including catalysis, material science, and potentially pharmaceuticals, given their structural uniqueness and reactivity (Fujii et al., 2005).
Hydrolysis of Diaryl Sulfanes
Research into the hydrolysis of diaryl sulfanes and related compounds contributes valuable insights into their chemical behavior, potentially informing their use in synthesis and material stability studies. The detailed investigation into their reaction mechanisms, solvent interactions, and structural conformations provides foundational knowledge that can be leveraged in designing and utilizing these compounds in various chemical processes and applications (Nagy et al., 2001).
Antioxidant and Biological Activities
The synthesis and study of novel sulfur-containing compounds, like the N,S-substituted polyhalogenated nitrobutadiene derivatives, have shown promising antioxidant, antixanthine oxidase, and antielastase activities. These findings suggest potential applications in pharmaceuticals and cosmetics, indicating these compounds' relevance in health-related fields and material preservation (Onul et al., 2018).
properties
IUPAC Name |
(3,4-dibromo-3,4,4-trifluorobutyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2F3O2S/c11-9(13,10(12,14)15)6-7-18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBFBKGHNBOIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(C(F)(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)

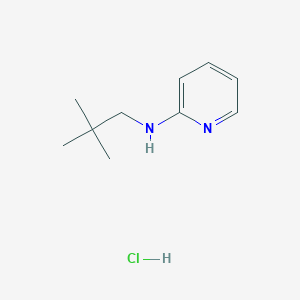
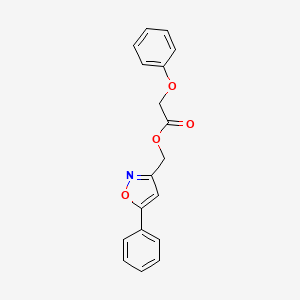
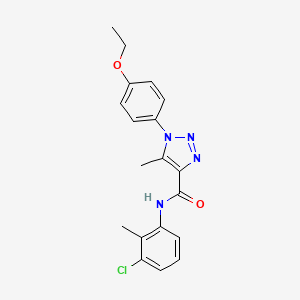
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
